molecular formula C13H11ClO3 B14917381 Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate

Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate

Cat. No.: B14917381
M. Wt: 250.68 g/mol
InChI Key: AMBIYLCLUUZSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by the presence of a furan ring substituted with a methyl group, a chlorophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-bromophenyl)-3-methylfuran-2-carboxylate
  • Methyl 5-(2-fluorophenyl)-3-methylfuran-2-carboxylate
  • Methyl 5-(2-methylphenyl)-3-methylfuran-2-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the chlorophenyl group may enhance the compound’s biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate

InChI

InChI=1S/C13H11ClO3/c1-8-7-11(17-12(8)13(15)16-2)9-5-3-4-6-10(9)14/h3-7H,1-2H3

InChI Key

AMBIYLCLUUZSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.